BacCH91 is a synthetic compound that has garnered attention in the scientific community for its potential applications in various fields, particularly in pharmacology and biochemistry. It is classified as a small molecule with a specific structure that allows it to interact with biological systems effectively. The compound is derived from natural sources but has been modified to enhance its efficacy and stability.
BacCH91 is synthesized from natural products, particularly those derived from plant extracts known for their medicinal properties. The initial discovery of its parent compounds can be traced back to traditional herbal medicine, where they were used for their therapeutic effects. The synthetic modification of these compounds aims to improve their bioavailability and target specificity.
BacCH91 falls under the category of organic compounds, specifically within the class of alkaloids. Alkaloids are nitrogen-containing compounds that often exhibit significant pharmacological activity. BacCH91's classification as an alkaloid highlights its potential as a therapeutic agent.
The synthesis of BacCH91 involves several key steps that can be categorized into extraction, purification, and chemical modification.
The synthesis typically employs standard organic chemistry techniques, including:
BacCH91 has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C₁₈H₂₃N₃O₃, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
BacCH91 participates in various chemical reactions that are crucial for its functionality. Notably, it can undergo:
The reactivity profile of BacCH91 is influenced by its functional groups. For instance:
BacCH91 exerts its effects through multiple mechanisms:
Research indicates that BacCH91 exhibits significant affinity for serotonin receptors, which may explain its potential antidepressant effects. Additionally, studies have shown that it can inhibit cyclooxygenase enzymes, contributing to its anti-inflammatory properties.
Relevant analyses include:
BacCH91 has several scientific applications:
Staphylococcus aureus strain CH-91 was isolated from lesions of broiler chickens suffering from avian atopic dermatitis, a condition characterized by intense inflammation, epidermal barrier disruption, and pruritus. This strain exhibits a highly proteolytic phenotype, primarily attributed to the cysteine peptidase StpC encoded on a 17-kb plasmid (pCH-91) [1] [7]. The plasmid shares homology with the poultry-associated pAvX plasmid, implicating it in host-specific virulence [1]. During disease flares, CH-91 dominates the skin microbiome, displacing commensal bacteria through competitive exclusion—a phenomenon linked to its bacteriocin production [7] [9].
Purification of BacCH91 involved a multi-step process:
Table 1: Epidemiological Features of S. aureus CH-91 in Poultry Dermatitis
Characteristic | Observation | Implication |
---|---|---|
Host Specificity | Broiler chickens | Poultry-adapted lineage |
Virulence Plasmid | pCH-91 (17 kb) | Encodes StpC protease |
Disease Correlation | Atopic dermatitis lesions | 90% colonization in lesions |
Proteolytic Activity | High (StpC-dependent) | Barrier disruption & inflammation |
BacCH91 is classified as a class I lantibiotic bacteriocin (staphylococcin) produced by S. aureus. Staphylococcins mediate interference competition—a microbial survival strategy where bacteriocins eliminate phylogenetically related strains to secure ecological dominance [4] [6]. BacCH91 exhibits a bimodal activity spectrum:
This selectivity arises from its mechanism: BacCH91 binds lipid II, disrupting cell wall biosynthesis in susceptible bacteria. Notably, its activity extends to other S. aureus strains, including its producer, suggesting an ecological role in density-dependent self-regulation [2] [5]. Evolutionary analyses indicate that bacCH91 gene distribution correlates with host adaptation. Poultry isolates predominantly carry allelic variant I, while human-associated S. aureus strains harbor variant II, implying host-driven selection [1] [4].
In polymicrobial environments like poultry skin, BacCH91 production confers a competitive edge. Resource-rich niches (e.g., nutrient-exuding dermatitis lesions) intensify interference competition, favoring bacteriocin producers over non-producers [6]. This aligns with the "competition-based screening" hypothesis, where hosts inadvertently select for antimicrobial-producing symbionts that suppress pathogens [6].
BacCH91 belongs to the AIBI subgroup of type A lantibiotics, characterized by a compact, elongated structure and cationic charges facilitating pore formation [2] [4]. Its post-translational modifications include:
Table 2: Classification of BacCH91 Among Staphylococcal Lantibiotics
Feature | BacCH91 | Epidermin | Gallidermin | Nisin A |
---|---|---|---|---|
Producer | S. aureus | S. epidermidis | S. gallinarum | L. lactis |
Length (aa) | 22 | 22 | 22 | 34 |
Strain Coverage | Poultry > Human | Human | Human/Animal | Broad |
Key Modifications | 4 Lan/MeLan | 4 Lan/MeLan | 4 Lan/MeLan | 5 Lan/MeLan |
MIC vs M. luteus | 2.5 nM | 10 nM | 5 nM | 0.5 nM |
Structurally, BacCH91 shares 89% sequence identity with epidermin and gallidermin, particularly conserving the TASSAIREGCKTCSGHCCSKKC core motif involved in lipid II binding [1] [2]. The bacCH91 gene cluster includes:
Notably, two allelic variants exist:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: